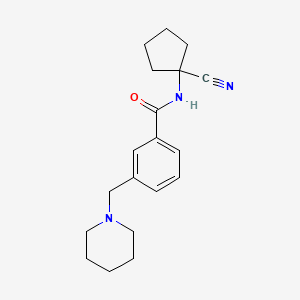
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. CPP-ACP is a bioactive peptide that has been shown to have beneficial effects on dental health.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is not fully understood, but it is believed to work through a number of different pathways. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been shown to bind to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. It has also been shown to inhibit the growth of bacteria that cause dental caries and plaque formation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of biochemical and physiological effects on dental health. It has been shown to promote the remineralization of tooth enamel and dentin, helping to repair damage caused by acid erosion and dental caries. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide also inhibits the growth of bacteria that cause dental caries and plaque formation, reducing the risk of tooth decay and gum disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments. It is a synthetic peptide that can be easily synthesized and purified, making it readily available for research. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in lab experiments. It can be difficult to study the effects of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide on living organisms, as it is not easily absorbed into the body.
Orientations Futures
There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide that can be more easily absorbed into the body. Another area of research is the investigation of the potential use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in the treatment of other dental conditions, such as periodontitis and oral cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide and its effects on dental health.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments, but there are also some limitations to its use. There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, including the development of new formulations and the investigation of its potential use in the treatment of other dental conditions.
Méthodes De Synthèse
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is synthesized through a series of chemical reactions. The first step in the synthesis process is the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. The next step involves the reaction of 1-cyanocyclopentene with 1-(4-chlorobenzyl)piperidine to form N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been extensively studied for its potential use in dental applications. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has also been investigated for its potential use in the treatment of dentin hypersensitivity and the prevention of tooth erosion.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c20-15-19(9-2-3-10-19)21-18(23)17-8-6-7-16(13-17)14-22-11-4-1-5-12-22/h6-8,13H,1-5,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIEDWFQRCACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)

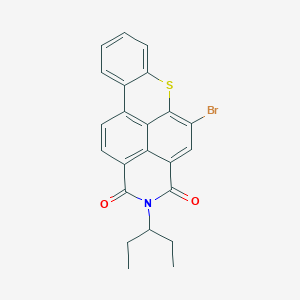
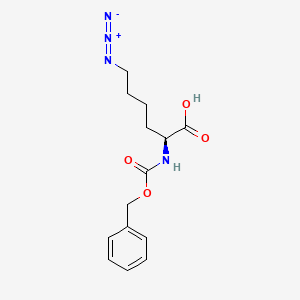
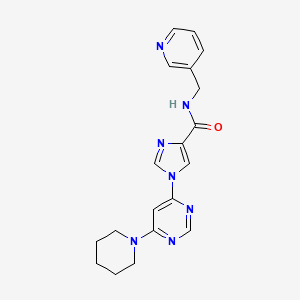
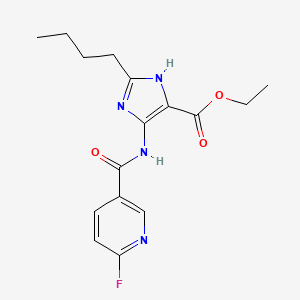
![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2763792.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2763794.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2763797.png)
![6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2763798.png)